molecular formula C8H10ClNO2 B3179480 3-Acetyl-4-hydroxyaniline Hydrochloride CAS No. 57471-32-6

3-Acetyl-4-hydroxyaniline Hydrochloride

Cat. No.: B3179480
CAS No.: 57471-32-6
M. Wt: 187.62 g/mol
InChI Key: VDWITVADMLXLNH-UHFFFAOYSA-N
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Description

3-Acetyl-4-hydroxyaniline Hydrochloride: is a chemical compound with the molecular formula C8H10ClNO2 and a molecular weight of 187.62 g/mol . It is commonly used as an impurity reference material in pharmaceutical testing, particularly in the context of cardiac drugs and beta blockers . The compound is characterized by its acetyl and hydroxy functional groups attached to an aniline ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-4-hydroxyaniline Hydrochloride typically involves the acetylation of 4-hydroxyaniline. The reaction is carried out under acidic conditions using acetic anhydride as the acetylating agent. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-4-hydroxyaniline Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Acetyl-4-hydroxyaniline Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetyl-4-hydroxyaniline Hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The acetyl and hydroxy groups play a crucial role in these interactions, facilitating the binding process .

Comparison with Similar Compounds

Uniqueness: 3-Acetyl-4-hydroxyaniline Hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

1-(5-amino-2-hydroxyphenyl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-5(10)7-4-6(9)2-3-8(7)11;/h2-4,11H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWITVADMLXLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716882
Record name 1-(5-Amino-2-hydroxyphenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57471-32-6
Record name 1-(5-Amino-2-hydroxyphenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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